[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
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Overview
Description
The compound [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule with significant biochemical and pharmacological relevance. This compound features a unique structure that includes purine and pyridine moieties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine and pyridine intermediates, followed by their coupling through phosphodiester linkages. Key steps include:
Formation of the Purine Intermediate: This involves the protection of amino groups and selective hydroxylation.
Formation of the Pyridine Intermediate:
Coupling Reaction: The intermediates are coupled using phosphorylating agents under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using solid-phase techniques or continuous flow reactors to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in biochemical assays or pharmaceutical applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of nucleotides and nucleosides, which are essential for studying DNA and RNA structures and functions.
Biology
In biological research, it serves as a probe for investigating enzyme mechanisms, particularly those involved in nucleotide metabolism.
Medicine
Medically, the compound is explored for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry
Industrially, it is used in the production of diagnostic reagents and as a precursor for the synthesis of more complex bioactive molecules.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis. It can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes like DNA replication and repair. The pathways involved include the purine and pyrimidine metabolism pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine moiety but differs in its phosphate chain length and biological role.
Nicotinamide Adenine Dinucleotide (NAD): Contains a similar purine structure but has a different role in redox reactions.
Uniqueness
The uniqueness of [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate lies in its dual functionality, combining features of both purine and pyridine compounds, which allows it to participate in a wider range of biochemical reactions and applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H28N7O13P2S+ |
---|---|
Molecular Weight |
680.5 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/p+1 |
InChI Key |
UQYPZLRUJKCREN-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |
Origin of Product |
United States |
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